Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate
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Overview
Description
Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate is an organic compound with the molecular formula C10H9N3O3 It features a benzoate ester linked to an oxadiazole ring, which is further substituted with an amino group
Mechanism of Action
Target of Action
Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its broad spectrum of biological activity . . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
This interaction could inhibit or enhance the target’s activity, resulting in the observed biological effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it is likely that the compound affects multiple pathways. These could include pathways related to inflammation, viral replication, bacterial growth, nerve signal transmission, malaria parasite lifecycle, plant growth, anxiety, insect development, tuberculosis, viral infections, fungal growth, hepatitis B virus, cancer, and pain.
Result of Action
Given the range of biological activities associated with 1,3,4-oxadiazole derivatives , the compound’s action could result in a variety of effects at the molecular and cellular levels. These could include changes in gene expression, protein function, cell signaling, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-aminobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
- Methyl 4-(5-nitro-1,3,4-oxadiazol-2-yl)benzoate
- Methyl 4-(5-chloro-1,3,4-oxadiazol-2-yl)benzoate
Uniqueness
Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for the design of new drugs with specific biological activities .
Properties
IUPAC Name |
methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPULRIJRSMXOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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